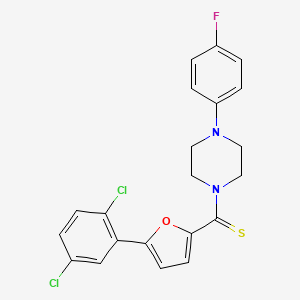![molecular formula C18H18F3NO3 B2734298 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE CAS No. 1797892-68-2](/img/structure/B2734298.png)
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE is a complex organic compound known for its unique chemical structure and properties This compound features a benzamide core with various functional groups, including a methoxy group, a trifluoromethoxy group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-(trifluoromethoxy)benzoic acid with an appropriate amine, such as 2-methoxy-2-(o-tolyl)ethylamine, under suitable reaction conditions.
Functional Group Introduction:
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of specialty chemicals and materials with specific properties, such as pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-2-(p-tolyl)ethyl)-4-(trifluoromethoxy)benzamide
- N-(2-methoxy-2-(m-tolyl)ethyl)-4-(trifluoromethoxy)benzamide
- N-(2-methoxy-2-(o-tolyl)ethyl)-4-(difluoromethoxy)benzamide
Uniqueness
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the trifluoromethoxy group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3/c1-12-5-3-4-6-15(12)16(24-2)11-22-17(23)13-7-9-14(10-8-13)25-18(19,20)21/h3-10,16H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYFWWQVEZEDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2734215.png)


![2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2734219.png)

![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2734224.png)




![2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B2734233.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B2734235.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2734238.png)
